molecular formula C6H2Cl2N2S B2937981 2,4-Dichlorothieno[3,4-D]pyrimidine CAS No. 36948-21-7

2,4-Dichlorothieno[3,4-D]pyrimidine

Cat. No. B2937981
CAS RN: 36948-21-7
M. Wt: 205.06
InChI Key: FUFRGBBMQQJFMJ-UHFFFAOYSA-N
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Description

2,4-Dichlorothieno[3,2-d]pyrimidine is a chemical compound with the empirical formula C6H2Cl2N2S . It is a solid substance and is one of the active intermediates that is essential for new antitumor medications . There are two chloride atoms in this compound that are easy for other functional groups to replace, bringing various unit processes .


Synthesis Analysis

The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine has been reported in several studies . One method involves using 3-amino-2-methoxycarbonylthiophene as raw material . The reaction process has two steps, and the additional purification step is the key for the reaction . Another team synthesized 2,4-Dichloro-thieno[3,2-d]pyrimidine by preparing 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine .


Molecular Structure Analysis

The molecular weight of 2,4-Dichlorothieno[3,2-d]pyrimidine is 205.06 . The InChI code is 1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H and the SMILES string is Clc1nc(Cl)c2sccc2n1 .


Chemical Reactions Analysis

2,4-Dichloro-thieno[3,2-d]pyrimidine is often used in the kernel steps for synthesizing new anticancer medicines . The two chloride atoms in this compound are easy for other functional groups to replace .


Physical And Chemical Properties Analysis

2,4-Dichlorothieno[3,2-d]pyrimidine is a solid substance . Its melting point is reported to be between 136.0 to 140.0 °C .

Scientific Research Applications

Cancer Treatment Research

2,4-Dichlorothieno[3,4-D]pyrimidine is utilized in the synthesis of Fimepinostat (CUDC-907) , which is under investigation for treating various cancers such as lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma .

Antimicrobial Activity

This compound serves as a precursor in synthesizing novel derivatives with potential antimicrobial activity. Studies include the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives and their evaluation against microbial threats .

Antitumor Medication Development

It acts as an active intermediate essential for creating new antitumor medications, indicating its significance in pharmaceutical research and drug development .

Synthesis Techniques

Research has been conducted on new techniques for synthesizing 2,4-Dichlorothieno[3,4-D]pyrimidine, which is crucial for its application in various fields. This includes studies on yields and conditions for optimal synthesis .

Anti-inflammatory Research

A broad range of pyrimidines, including derivatives of 2,4-Dichlorothieno[3,4-D]pyrimidine, have been studied for their potent anti-inflammatory effects. This research includes structure-activity relationships (SARs) and development suggestions for new anti-inflammatory agents .

Safety and Hazards

The safety information available indicates that 2,4-Dichlorothieno[3,2-d]pyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements are H301 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2,4-dichlorothieno[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFRGBBMQQJFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorothieno[3,4-D]pyrimidine

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